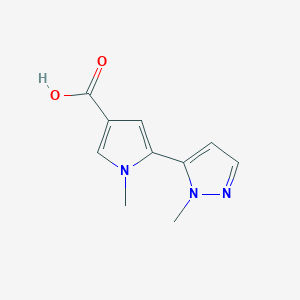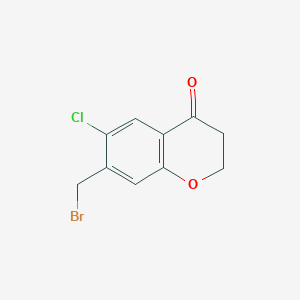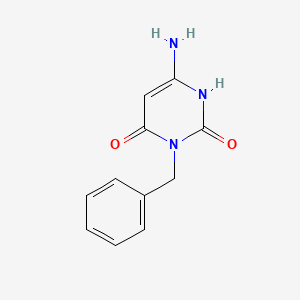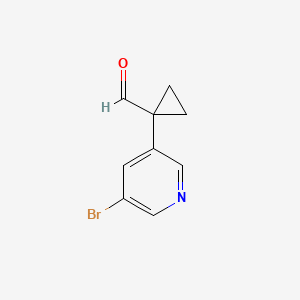![molecular formula C7H10N2O2 B8624659 (R)-(6,8-Dihydro-5H-imidazo[2,1-c][1,4]oxazin-6-yl)methanol](/img/structure/B8624659.png)
(R)-(6,8-Dihydro-5H-imidazo[2,1-c][1,4]oxazin-6-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
®-(5,6-Dihydro-8H-imidazo[2,1-C][1,4]oxazin-6-YL)methanol is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features an imidazo[2,1-C][1,4]oxazine ring system, which is a fused bicyclic structure containing both nitrogen and oxygen atoms. The presence of a methanol group attached to the ring system further enhances its chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-(5,6-Dihydro-8H-imidazo[2,1-C][1,4]oxazin-6-YL)methanol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a suitable imidazole derivative, the compound can be synthesized through a series of reactions involving nucleophilic substitution, cyclization, and reduction steps. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of ®-(5,6-Dihydro-8H-imidazo[2,1-C][1,4]oxazin-6-YL)methanol may involve optimized synthetic routes to scale up the process efficiently. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to achieve consistent quality and quantity. The choice of raw materials, reaction conditions, and purification methods are crucial to meet industrial standards and regulatory requirements.
化学反応の分析
Types of Reactions
®-(5,6-Dihydro-8H-imidazo[2,1-C][1,4]oxazin-6-YL)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to modify the oxazine ring or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions of the ring system.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions often involve specific solvents, temperature control, and sometimes catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the type of reaction and the specific conditions used. For example, oxidation of the methanol group can yield aldehydes or acids, while substitution reactions can introduce new functional groups into the ring system .
科学的研究の応用
®-(5,6-Dihydro-8H-imidazo[2,1-C][1,4]oxazin-6-YL)methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials, catalysts, and other industrial applications.
作用機序
The mechanism of action of ®-(5,6-Dihydro-8H-imidazo[2,1-C][1,4]oxazin-6-YL)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
®-(5,6-Dihydro-8H-imidazo[2,1-C][1,4]oxazin-6-YL)ethanol: Similar structure with an ethanol group instead of methanol.
(S)-(5,6-Dihydro-8H-imidazo[2,1-C][1,4]oxazin-6-YL)methanol: Enantiomer of the compound with different stereochemistry.
®-(5,6-Dihydro-8H-imidazo[2,1-C][1,4]oxazin-6-YL)acetaldehyde: Oxidized form with an aldehyde group.
Uniqueness
The combination of the imidazo[2,1-C][1,4]oxazine ring system with the methanol group provides distinct chemical and biological properties compared to similar compounds .
特性
分子式 |
C7H10N2O2 |
|---|---|
分子量 |
154.17 g/mol |
IUPAC名 |
[(6R)-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazin-6-yl]methanol |
InChI |
InChI=1S/C7H10N2O2/c10-4-6-3-9-2-1-8-7(9)5-11-6/h1-2,6,10H,3-5H2/t6-/m1/s1 |
InChIキー |
RCJCMJGBSTUODK-ZCFIWIBFSA-N |
異性体SMILES |
C1[C@@H](OCC2=NC=CN21)CO |
正規SMILES |
C1C(OCC2=NC=CN21)CO |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
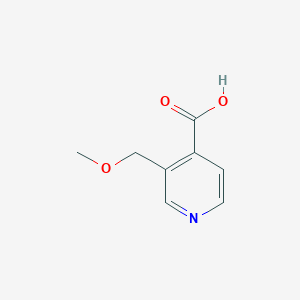
![Pentanenitrile, 5,5,5-trifluoro-2-[[(1R)-1-phenylethyl]amino]-](/img/structure/B8624581.png)
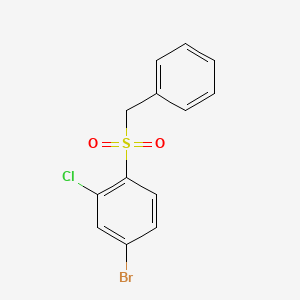
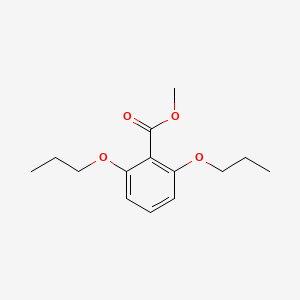
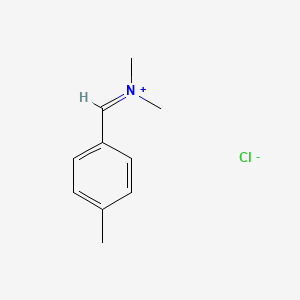
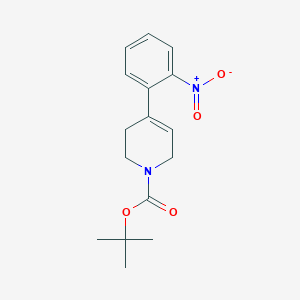
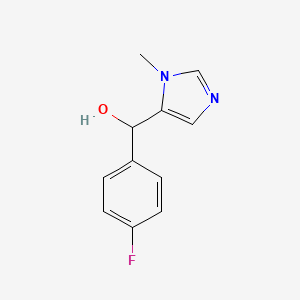

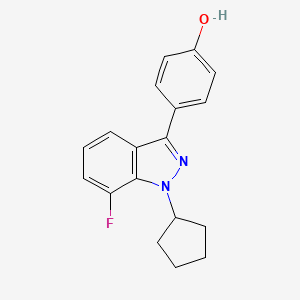
![1-ethyl-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde](/img/structure/B8624627.png)
